molecular formula C₂₂H₂₈FN₃O₆S B1156746 rac-anti-Rosuvastatin

rac-anti-Rosuvastatin

Cat. No.: B1156746
M. Wt: 481.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-anti-Rosuvastatin is a stereoisomeric form of the potent, synthetic lipid-lowering agent Rosuvastatin, specifically designed for research applications . As an inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, it is a valuable tool for studying hepatic cholesterol synthesis and low-density lipoprotein (LDL) receptor upregulation . This compound is of significant interest in preclinical research for its potential pleiotropic effects , which extend beyond cholesterol reduction. Studies suggest statins like Rosuvastatin may possess anti-inflammatory and immunomodulatory properties, impacting cytokine production and immune cell function, making this compound relevant for investigating these non-lipid mechanisms . A key area of research involves its potential cardioprotective role in models of anthracycline-induced cardiotoxicity, where it may alleviate cardiomyocyte cell death through interference with key pathological pathways, including reactive oxygen species (ROS) generation and topoisomerase II beta (TOP2B) poisoning . Researchers value this stereoisomer for probing structure-activity relationships and metabolic handling. Rosuvastatin is characterized by its relatively long terminal half-life (~19 hours), high hydrophilicity, and minimal metabolism via the Cytochrome P450 system, primarily through CYP2C9, which reduces the risk of certain drug-drug interactions in experimental models . It is primarily excreted unchanged in the feces . WARNING: This product is intended for research purposes only and is not for human consumption or diagnostic use. Handling should only be performed by qualified laboratory personnel.

Properties

Molecular Formula

C₂₂H₂₈FN₃O₆S

Molecular Weight

481.54

Synonyms

(3RS,5RS,6E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic Acid;  Rosuvastatin EP Impurity B

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Rac Anti Rosuvastatin

Predicted Effects on Metabolic Pathways

The differential interactions of the rosuvastatin (B1679574) stereoisomers with nuclear receptors lead to varied effects on the expression of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

The Pregnane X Receptor (PXR) is a key regulator of the expression of several CYP enzymes. The optical isomers of rosuvastatin display enantiospecific effects on PXR activation. Notably, the (3R,5S)-isomer of rosuvastatin has been shown to be active in inducing the expression of CYP2A6, CYP2B6, and CYP3A4 through PXR activation.

The Aryl Hydrocarbon Receptor (AhR) is another transcriptional regulator of drug-metabolizing enzymes. The (3S,5S)-isomer of rosuvastatin, which is not part of the rac-anti-Rosuvastatin mixture, has been observed to dose-dependently increase the transcriptional activity of AhR, albeit with a very low efficacy compared to model agonists. Conversely, the therapeutically active (3R,5S)-isomer has been shown to inhibit TCDD-inducible transcriptional activity of AhR.

The Glucocorticoid Receptor (GR) is another nuclear receptor that can be influenced by xenobiotics. Studies have shown that the basal transcriptional activity of GR is not significantly affected by the tested rosuvastatin isomers.

Interactive Data Table: Effects of Rosuvastatin Isomers on Nuclear Receptors and CYP Enzymes

IsomerNuclear Receptor InteractionEffect on CYP Enzymes
(3R,5S)-RosuvastatinPXR activator, AhR inhibitorInduces CYP2A6, CYP2B6, CYP3A4
(3S,5R)-Rosuvastatin--

Hypothesized Mechanism of Action

The primary mechanism of action of this compound in inhibiting cholesterol synthesis is solely due to the competitive inhibition of HMG-CoA reductase by the (3R,5S)-enantiomer. nih.gov This leads to a reduction in intracellular cholesterol levels in hepatocytes, which in turn upregulates the expression of LDL receptors and increases the clearance of LDL cholesterol from the circulation. nih.gov

The observed effects of the (3R,5S)-isomer on PXR and subsequently on CYP enzymes represent a secondary, pleiotropic effect that is independent of HMG-CoA reductase inhibition. This modulation of drug-metabolizing enzymes could theoretically influence the metabolism of other co-administered drugs. The (3S,5R)-enantiomer, being largely inactive at the HMG-CoA reductase level, does not contribute to the primary lipid-lowering effect. Its distinct interactions with other cellular targets, if any, remain an area for further investigation.

Synthetic Pathways and Stereocontrol in the Formation of Rosuvastatin and Its Anti Diastereomers

General Synthetic Strategies for the Pyrimidine and Heptenoate Core Structures of Rosuvastatin (B1679574)

The molecular architecture of Rosuvastatin consists of two primary fragments: a functionalized pyrimidine heterocycle and a chiral (3R,5S)-dihydroxyheptenoate side chain. The assembly of these fragments is a cornerstone of most synthetic routes.

A widely adopted strategy involves the coupling of the pyrimidine core, typically in the form of an aldehyde, with a side-chain precursor through olefination reactions. researchgate.net The key pyrimidine intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde, is itself synthesized through various multi-step sequences. researchgate.netresearchgate.net

The heptenoate side chain is then connected to this pyrimidine core, most commonly via a Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. waters.comscirp.org The HWE reaction is often favored as it helps to establish the necessary (E)-alkene stereochemistry of the final product. waters.com The side-chain fragment is typically a phosphonium salt or a phosphonate ester containing the pre-installed chiral centers. researchgate.netwjpmr.com

The general synthetic disconnection is illustrated below:

Figure 1: Retrosynthetic Analysis of Rosuvastatin

Stereoselective Synthesis Approaches for (3R,5S)-Rosuvastatin (syn-Diol Preference)

The critical challenge in Rosuvastatin synthesis is the creation of the syn-1,3-diol moiety with (3R,5S) absolute configuration. Various asymmetric synthesis techniques have been developed to achieve high diastereoselectivity and enantioselectivity.

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While a foundational method in asymmetric synthesis, many modern industrial processes for Rosuvastatin have moved towards more atom-economical catalytic methods. researchgate.net

Asymmetric catalysis offers a more efficient route by using a small amount of a chiral catalyst to generate large quantities of the chiral product. Several catalytic methods have been successfully applied to Rosuvastatin synthesis.

Asymmetric Reduction: The most critical step for setting the diol stereochemistry is often the reduction of a β-hydroxy ketone intermediate. The Narasaka–Prasad reduction is a prominent example, employing a boron chelating agent like diethylmethoxyborane (Et₂BOMe) followed by reduction with sodium borohydride (NaBH₄). googleapis.com This method is highly syn-selective, achieving a syn:anti ratio greater than 99:1. researchgate.netresearchgate.net The boron agent forms a six-membered chelate with the β-hydroxy ketone, forcing the hydride to attack from a specific face, thus ensuring the desired syn-diol configuration. researchgate.net

Asymmetric Aldol Condensation: An alternative approach involves building the side chain using a stereoselective aldol condensation. For instance, a titanium-catalyzed asymmetric aldol reaction has been reported, which is then followed by the aforementioned syn-selective Narasaka–Prasad reduction to complete the synthesis of the diol. researchgate.net

Other Catalytic Methods: Other advanced strategies include the Keck enantioselective allylation to install the 5R-stereocenter, followed by a vanadium-catalyzed syn-diastereoselective epoxidation to establish the 3R-chirality. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for producing chiral compounds with exceptional selectivity under mild conditions.

In the synthesis of Rosuvastatin intermediates, ketoreductases (KREDs) have been used for the highly stereoselective reduction of ketoesters. researchgate.net In one pilot-plant-scale process, the reduction of a ketoester catalyzed by KRED-06 yielded the corresponding (R)-alcohol with a 96.2% yield and an enantiomeric excess (ee) of over 99.9%. researchgate.net Chemoenzymatic processes that combine traditional chemical reactions with biotransformations have also been developed. These integrated approaches can reduce the need for intermediate isolation and purification steps, leading to highly efficient syntheses. acs.orgacs.org

Mechanisms of rac-anti-Rosuvastatin Formation as a Byproduct in Rosuvastatin Synthesis

Despite the development of highly selective methods, the formation of diastereomeric impurities, including the (3R,5R), (3S,5S), and (3S,5R) isomers, remains a persistent issue. waters.com The presence of the anti-diastereomer (e.g., (3R,5R)) is particularly problematic, as its similar physical properties make it difficult to remove by crystallization. google.com

The formation of the undesired anti-diastereomer primarily occurs during the reduction of the C5-keto group of a β-hydroxy ketone intermediate. The outcome of this reduction is governed by the principles of kinetic versus thermodynamic control. wikipedia.org

Thermodynamic Control: The thermodynamic product is the most stable product, and its formation is favored under conditions that allow the reaction to reach equilibrium (e.g., higher temperatures, longer reaction times). reddit.comyoutube.com In the context of the Narasaka–Prasad reduction, the syn-diol is the thermodynamic product. The chelation of the boron agent with both the hydroxyl and keto groups forms a rigid, stable intermediate, which directs the hydride attack to yield the lower-energy syn product. researchgate.net

Kinetic Control: The kinetic product is the one that is formed fastest, as its reaction pathway has a lower activation energy. youtube.comnih.gov This pathway is favored under irreversible conditions, such as very low temperatures and short reaction times. wikipedia.org In the absence of a strong chelating agent, the reduction of the β-hydroxy ketone is primarily influenced by sterics (Felkin-Anh model). This non-chelation-controlled pathway can lead to the formation of the anti-diol as the kinetic product.

Therefore, the challenge in Rosuvastatin synthesis is to ensure that the reaction proceeds under thermodynamic control to favor the desired syn-isomer. The choice of reducing agent, solvent, temperature, and chelating agent are all critical variables that must be precisely optimized to suppress the formation of the kinetic anti-product. For example, using sodium borohydride with diethylmethoxyborane in a THF/methanol solvent mixture at approximately -70°C to -80°C maximizes the formation of the syn-diol. google.com Deviations from these optimized conditions can lead to an increase in the percentage of the this compound impurity. google.com

Interactive Table: Influence of Reduction Conditions on Diastereoselectivity

Intermediate Reducing System Conditions Diastereomeric Ratio (syn:anti) Reference
β-Hydroxy Ketone Et₂BOMe / NaBH₄ THF/MeOH, -78°C >99:1 researchgate.net
β-Hydroxy Ketone MeO-9-BBN THF/MeOH, -70°C High Purity google.com
Keto Ester KRED-06 Pilot-Plant Scale >99.9% ee (for one center) researchgate.net
β-Hydroxy Ketone Standard Reduction (unspecified) Non-optimized >0.5% diastereomer google.com

Epimerization and Isomerization Pathways Leading to anti-Diastereomers

The desired stereochemistry of Rosuvastatin is (3R,5S), which is a syn-diol. The formation of the corresponding anti-diastereomers, primarily the (3R,5R) and (3S,5S) isomers, represents a significant challenge in the stereocontrolled synthesis of the molecule. These diastereomeric impurities can arise through several pathways, most notably during the reduction of the C5-keto group of a β-hydroxy ketone precursor and through acid-catalyzed degradation.

The reduction of the C5-ketone is a critical step that establishes the stereochemistry at the C5 position. The stereochemical outcome of this reduction is highly dependent on the reagents and reaction conditions employed. While methods like the Narasaka-Prasad reduction are designed to favor the formation of the desired syn-diol, deviations from optimal conditions or the use of different reagents can lead to the formation of the anti-diastereomer wikipedia.org. The mechanism for the formation of the anti-diol often involves a competing reaction pathway where the hydride is delivered to the opposite face of the chelated intermediate. For instance, the Evans-Saksena reduction utilizes a different boron reagent that facilitates intramolecular hydride delivery, resulting in the formation of the anti-diol wikipedia.org.

Furthermore, acidic conditions have been shown to promote the degradation of Rosuvastatin, leading to the formation of various impurities, including its diastereomers google.com. While the precise mechanisms of acid-catalyzed epimerization at the C3 or C5 positions are not extensively detailed in the available literature, it is understood that racemization can occur in an acidic medium. This suggests that protonation of the hydroxyl groups could facilitate the formation of a carbocation intermediate, which could then be attacked from either face by water, leading to a mixture of diastereomers.

Impact of Reaction Conditions and Reagents on Diastereomeric Purity

The diastereomeric purity of Rosuvastatin is critically influenced by the conditions and reagents used during the synthesis, particularly in the reduction of the C5-keto ester intermediate. The choice of reducing agent and the presence of chelating agents are paramount in directing the stereochemical outcome to favor the desired syn-diol over the undesired anti-diastereomers.

The Narasaka-Prasad reduction is a well-established method for achieving high syn-selectivity in the reduction of β-hydroxy ketones wikipedia.orgresearchgate.net. This method typically employs a boron chelating agent, such as dialkylboryl methanesulfonates or triflates, in combination with a reducing agent like sodium borohydride (NaBH₄) wikipedia.org. The boron agent forms a six-membered chelate with the β-hydroxy ketone, which locks the conformation of the molecule. The subsequent intermolecular hydride delivery from NaBH₄ occurs from the sterically less hindered face, leading to the formation of the syn-diol with high diastereoselectivity wikipedia.org. A high syn:anti ratio, often exceeding 99:1, can be achieved under optimized conditions researchgate.net.

Conversely, the selection of different reagents can intentionally or unintentionally lead to the formation of the anti-diastereomer. For example, the Evans-Saksena reduction, which employs a different boron reagent, is designed to produce the anti-diol through intramolecular hydride delivery wikipedia.org. The temperature and solvent system also play a crucial role. The reduction is typically carried out at low temperatures, around -78°C, to enhance diastereoselectivity.

The following interactive table summarizes the expected stereochemical outcomes of the reduction of a Rosuvastatin β-hydroxy ketone precursor under different conditions, based on established stereoselective reduction protocols.

Reduction MethodChelating AgentReducing AgentPredominant ProductDiastereomeric Ratio (syn:anti)
Narasaka-PrasadBBu₂OMeNaBH₄syn-diol>99:1 researchgate.net
Evans-Saksena(Not specified for Rosuvastatin)(Intramolecular hydride source)anti-diol(Favors anti) wikipedia.org
Standard NaBH₄ reduction (non-chelation controlled)NoneNaBH₄Mixture of syn and antiVariable

It is important to note that even with highly selective methods, trace amounts of the anti-diastereomer can be formed. Therefore, purification techniques are often necessary to achieve the high diastereomeric purity required for the final active pharmaceutical ingredient. One patented method describes a process for preparing Rosuvastatin with low levels of diastereomeric impurities through the reduction of a t-butyl rosuvastatin ester with 9-methoxy-9-bora-bicyclo[3.3.1]nonane ("MeO-9-BBN") google.com. This process can yield a diol ester with diastereomeric impurities of less than 0.37% google.com.

In addition to the synthetic steps, the handling and storage conditions of Rosuvastatin are also important. Exposure to acidic conditions can compromise the diastereomeric purity through degradation and isomerization, as discussed in the previous section.

Analytical Methodologies for Isolation, Identification, and Quantification of Rac Anti Rosuvastatin

Chromatographic Techniques for High-Resolution Diastereomeric Resolution and Impurity Profiling

Chromatographic techniques are the cornerstone for the separation and analysis of rosuvastatin (B1679574) and its stereoisomers. The subtle differences in the spatial arrangement of atoms in diastereomers necessitate the use of highly selective chromatographic methods to achieve adequate resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective and diastereoselective separation of chiral compounds like rosuvastatin. The development of a robust chiral HPLC method is crucial for accurately quantifying the enantiomeric purity of rosuvastatin and detecting any unwanted stereoisomers, including the rac-anti-Rosuvastatin diastereomer.

The selection of a suitable chiral stationary phase (CSP) is the most critical aspect of method development. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the separation of rosuvastatin enantiomers. For instance, a normal phase HPLC method utilizing a CHIRALPAK IB column, which is an amylose-based CSP, has been successfully developed and validated for the enantiomeric resolution of rosuvastatin. ijpda.orgneliti.com This method is capable of separating the enantiomer of rosuvastatin from the main peak and the lactone impurity with good resolution. ijpda.orgneliti.com

Method development involves optimizing the mobile phase composition to achieve the desired separation. A typical mobile phase for normal phase chiral HPLC consists of a non-polar solvent like n-heptane or n-hexane, a polar organic modifier such as 2-propanol or ethanol, and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. ijpda.orggoogle.com The ratio of these components is carefully adjusted to achieve optimal resolution and analysis time.

Validation of the developed chiral HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijpda.org For example, a validated method demonstrated linearity for the enantiomer over a specific concentration range with a high correlation coefficient. ijpda.org The LOD and LOQ for the enantiomer were found to be as low as 0.07 µg/mL and 0.2 µg/mL, respectively, highlighting the method's sensitivity. neliti.com

Interactive Data Table: Chiral HPLC Method Parameters for Rosuvastatin Stereoisomer Separation

ParameterConditionReference
Column CHIRALPAK IB (250 x 4.6mm, 5µm) ijpda.orgneliti.com
Mobile Phase n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v) ijpda.org
Flow Rate 1.0 mL/minute ijpda.org
Column Temperature 25°C ijpda.org
Detection Wavelength 242 nm ijpda.org
Injection Volume 10 µL ijpda.org
Resolution (Rosuvastatin vs. enantiomer) > 2.0 neliti.com
Resolution (Rosuvastatin vs. lactone impurity) > 4.0 neliti.com

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement over conventional HPLC, offering improved separation efficiency, higher resolution, and significantly reduced analysis times. researchgate.netnih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of rosuvastatin and its impurities, including diastereomers, UHPLC methods provide a considerable advantage. A reversed-phase UHPLC method has been developed for the simultaneous separation of rosuvastatin and its related impurities, including the diastereomeric impurity B ((3R,5R)-enantiomer). nih.gov This method utilizes an Acquity BEH C18 column and a mobile phase consisting of methanol and trifluoroacetic acid. nih.gov The optimized conditions allow for the baseline separation of all organic related substances listed in the European Pharmacopoeia (EP) monograph for rosuvastatin tablets in less than 15 minutes. researchgate.netnih.gov

The development of a UHPLC method involves a systematic approach to optimize various parameters, including the stationary phase, mobile phase composition, column temperature, and flow rate. For instance, in one study, the percentage of trifluoroacetic acid was reduced to prevent potential on-column degradation of rosuvastatin, while the column temperature and flow rate were increased to achieve baseline separation of all impurities within a shorter run time. nih.gov

The validation of the UHPLC method is conducted in accordance with ICH guidelines to demonstrate its linearity, precision, and accuracy for determining the content of rosuvastatin and its related chiral substances in tablet formulations. researchgate.netnih.gov The linearity of the method is assessed by analyzing solutions with a range of concentrations, and a high correlation coefficient (R² > 0.999) is typically achieved. nih.gov

Interactive Data Table: UHPLC Method Parameters for Rosuvastatin Impurity Profiling

ParameterConditionReference
Column Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7µm) nih.gov
Mobile Phase Methanol-Trifluoroacetic acid 0.025% (45:55 v/v) nih.gov
Flow Rate 0.5 mL/min nih.gov
Column Temperature 55 °C nih.gov
Detection Wavelength 240 nm nih.gov
Analysis Time < 15 minutes nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. selvita.com SFC offers several advantages over traditional liquid chromatography, including faster separations, reduced solvent consumption, and lower environmental impact. selvita.comchromatographyonline.com These characteristics make it particularly well-suited for high-throughput chiral separations in the pharmaceutical industry. nih.gov

The application of SFC for the chiral separation of statins and their intermediates has gained significant attention. chromatographyonline.com The technique's ability to provide high resolution and short analysis times is beneficial for monitoring stereoselective syntheses and ensuring the enantiomeric purity of the final product. waters.com For rosuvastatin, a chiral SFC method can be developed to resolve its enantiomers and diastereomers. waters.com

Method development in chiral SFC involves screening a combination of chiral stationary phases and co-solvents. Polysaccharide-based CSPs are widely used in SFC for their broad enantioselectivity. nih.gov The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small percentage of a polar organic modifier, such as methanol or isopropanol, to enhance the elution strength. nih.gov

The efficiency of SFC allows for rapid screening of multiple conditions to find the optimal separation. Automated systems can be employed to screen different columns and mobile phase compositions, significantly accelerating the method development process. nih.gov The success rate for achieving chiral resolution with SFC is often high, exceeding 95% in some cases for a diverse range of pharmaceutical compounds. nih.gov

Interactive Data Table: General SFC Screening Parameters for Chiral Separations

ParameterTypical ConditionReference
Columns Chiralpak AD, AS; Chiralcel OD, OJ nih.gov
Mobile Phase Supercritical CO₂ with co-solvent selvita.com
Co-solvents Methanol, Isopropanol nih.gov
Advantages Faster analysis, reduced solvent use, high success rate chromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative screening of pharmaceutical compounds and their impurities. While not as powerful as HPLC or UHPLC for quantitative analysis, TLC can be a valuable tool for preliminary screening of stereoisomeric mixtures of rosuvastatin to identify the presence of diastereomers like this compound.

The separation in TLC is achieved on a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass plate or aluminum foil. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

For the screening of rosuvastatin and its stereoisomers, a suitable mobile phase system would need to be developed to achieve separation. This may involve a mixture of polar and non-polar solvents, and the composition would be optimized to maximize the difference in the retention factor (Rf) values between the desired stereoisomer and its impurities. For instance, a mobile phase of methanol and 25% ammonia has been used for the analysis of rosuvastatin in combination with other drugs. researchgate.net

After development, the separated spots on the TLC plate are visualized under UV light or by using a suitable staining reagent. The presence of additional spots corresponding to the this compound would indicate a stereoisomeric impurity in the sample. While TLC is primarily a qualitative technique, densitometric scanning of the TLC plates can provide semi-quantitative results.

Hyphenated Analytical Techniques for Definitive Structural Confirmation and Trace Analysis

Hyphenated analytical techniques, which combine a separation technique with a detection technique, are indispensable for the definitive structural confirmation and trace analysis of impurities in pharmaceutical substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is particularly valuable for the detection and quantification of trace-level impurities, including diastereomeric impurities, in complex matrices. tsijournals.comresearchgate.net

In the context of rosuvastatin analysis, LC-MS/MS can be used to identify and quantify this compound and other stereoisomeric impurities. The LC system separates the different stereoisomers, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, which aids in their structural elucidation. tsijournals.com

A typical LC-MS/MS method for rosuvastatin analysis involves a reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer. tsijournals.comresearchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its impurities. researchgate.net For rosuvastatin, the precursor ion at m/z 482.1 is often monitored, with a characteristic product ion at m/z 258.1. researchgate.net

The method is validated for parameters such as linearity, accuracy, precision, and sensitivity. The calibration curve for rosuvastatin is typically linear over a wide concentration range, allowing for the accurate quantification of the drug and its impurities in various samples. researchgate.net LC-MS/MS methods have been successfully applied to the analysis of rosuvastatin in pharmaceutical formulations and biological fluids. nih.govresearchgate.netwiley.com

Interactive Data Table: LC-MS/MS Parameters for Rosuvastatin Analysis

ParameterConditionReference
Chromatography Reversed-phase Liquid Chromatography researchgate.net
Mass Spectrometer Triple Quadrupole tsijournals.com
Ionization Source Electrospray Ionization (ESI) tsijournals.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Rosuvastatin MRM Transition m/z 482.1 → 258.1 researchgate.net
Application Detection and quantification of diastereomeric impurities tsijournals.com

Orthogonal Analytical Approaches for Comprehensive Characterization

To achieve a thorough characterization of this compound, it is essential to employ orthogonal analytical techniques that provide different selectivity and separation mechanisms. Capillary electrophoresis and X-ray crystallography are powerful methods that complement traditional chromatographic techniques.

Capillary Electrophoresis for High-Efficiency Separation of Chiral Species

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds. The separation in CE is based on the differential migration of analytes in an electric field, which can be finely tuned to resolve stereoisomers. For the chiral separation of this compound, which consists of two enantiomers, (3S, 5R)-Rosuvastatin and (3R, 5S)-Rosuvastatin, the addition of a chiral selector to the background electrolyte is necessary.

Chiral Selectors in CE:

Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.govresearchgate.netchromatographyonline.combme.hunih.govmdpi.com The differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation of the enantiomers. For the separation of Rosuvastatin isomers, various types of cyclodextrins could be employed:

Neutral Cyclodextrins: Such as β-cyclodextrin (β-CD) or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Charged Cyclodextrins: Sulfated or carboxylated cyclodextrins can provide an additional separation mechanism due to electrostatic interactions. The use of dual cyclodextrin systems, combining a neutral and a charged cyclodextrin, can often enhance separation selectivity. nih.gov

A capillary zone electrophoresis (CZE) method has been developed for the determination of Rosuvastatin in pharmaceutical formulations, demonstrating the applicability of CE for this compound. researchgate.net For the specific chiral separation of this compound, a method would need to be developed by systematically optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Table 2: Hypothetical Capillary Electrophoresis Method Parameters for Chiral Separation of this compound

ParameterConditionRationale
CapillaryFused-silica, uncoatedProvides a surface for the electroosmotic flow.
Background ElectrolytePhosphate or borate bufferControls pH and ionic strength.
Chiral SelectorHydroxypropyl-β-cyclodextrinForms inclusion complexes with the enantiomers.
pH5.0 - 7.0To ensure the analyte is charged and stable.
Applied Voltage15 - 25 kVDrives the electrophoretic separation.
Temperature20 - 25 °CAffects viscosity, mobility, and complexation.
DetectionUV-Vis Diode Array DetectorMonitors the separated enantiomers.

X-ray Crystallography of this compound or its Derivatives (if crystalline)

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline compound. If a single crystal of this compound or a suitable crystalline derivative can be obtained, X-ray diffraction analysis can provide precise information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

XRPD patterns provide characteristic peaks at specific 2θ angles, which can be used to identify and differentiate between different crystalline forms (polymorphs) and to assess the crystallinity of a sample. For instance, one crystalline form of Rosuvastatin calcium is characterized by XRPD peaks at approximately 4.7, 19.4, and 22.3 degrees 2θ. google.com Another study reports sharp diffraction peaks for pure Rosuvastatin at 2θ values of 16.04, 22.45, and 34.3. researchgate.net

Should a crystalline form of this compound be isolated, its XRPD pattern would serve as a unique fingerprint for its solid-state form. The data obtained from such an analysis would be crucial for understanding its physicochemical properties, such as solubility and stability, which are important considerations in pharmaceutical development.

Table 3: Illustrative X-ray Powder Diffraction Peaks for a Hypothetical Crystalline Form of this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4100
12.37.245
15.85.660
19.14.685
21.74.170
24.53.630

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Impurity Profiling and Quality Control Strategies for Rac Anti Rosuvastatin

Strategies for Minimization and Control of rac-anti-Rosuvastatin During Active Pharmaceutical Ingredient (API) Manufacturing

Controlling the level of this compound is crucial and begins with the design of the manufacturing process. Strategies focus on both maximizing the stereoselectivity of the synthesis and implementing effective purification techniques.

The formation of the anti-Rosuvastatin diastereomer primarily occurs during the reduction of the keto-ester intermediate at the C-5 position of the side chain. google.com This reduction is a critical step that establishes one of the two chiral centers. The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio (syn to anti) of the resulting diol ester.

To enhance diastereoselectivity and favor the formation of the desired (3R, 5S) syn-isomer, manufacturers employ stereoselective reducing agents. A common strategy involves the use of a chelating agent in combination with a borohydride. An alternative and highly effective approach described in process patents is the use of bulky, stereochemically defined reducing agents. For instance, the reduction of a tert-butyl keto-ester of Rosuvastatin (B1679574) with 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) has been shown to yield a diol ester with high diastereomeric purity, minimizing the formation of the anti-isomer. google.comgoogle.com Optimization of parameters such as temperature, solvent, and reaction time is also critical to maximize the selectivity of this reduction step. Some patented synthetic routes claim to achieve an optical purity of greater than 99% ee (enantiomeric excess), which translates to very low levels of diastereomeric impurities. google.com

Even with a highly optimized and diastereoselective synthesis, small amounts of this compound may still be formed. Therefore, post-synthesis purification steps are essential for its removal and to achieve the high purity required for the final API.

One of the most effective methods for enriching the desired diastereomer is selective crystallization . The diol ester intermediate, which exists as a mixture of syn and anti diastereomers, can be crystallized from a suitable organic solvent. google.comgoogle.com The two diastereomers often have different solubilities, allowing the desired syn-isomer to be selectively precipitated in a highly pure form, while the more soluble anti-isomer remains in the mother liquor. This technique can significantly increase the diastereomeric purity of the intermediate before it is converted to the final Rosuvastatin salt. google.com

Another strategy mentioned in the literature involves the lactonization of the diol side chain. The different spatial arrangements of the hydroxyl groups in the syn and anti isomers can lead to different propensities for forming a lactone ring. This difference can be exploited in a purification scheme to separate the isomers. google.com

Development and Validation of Analytical Methods for Quantitative Determination of this compound in Drug Substances and Formulations

To ensure that the levels of this compound are consistently below the specified limits, robust and validated analytical methods are required. These methods must be sensitive enough to detect and quantify the impurity at very low levels (typically below 0.15%) and selective enough to resolve it from the main Rosuvastatin peak and other potential process-related impurities and degradation products. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques used for this purpose. nih.govwisdomlib.org The USP monograph for Rosuvastatin Tablets describes an HPLC method, while numerous research articles detail the development and validation of UPLC methods for improved speed and resolution. scielo.bruspnf.comnih.gov

A typical method involves an Acquity BEH C18 column (or similar) with a mobile phase consisting of an acidified aqueous component and an organic modifier like methanol or acetonitrile. nih.govnih.gov UV detection is commonly performed at approximately 240-242 nm. wisdomlib.orgresearchgate.net The development of these methods often requires careful optimization of the mobile phase composition (e.g., pH, organic solvent ratio) and temperature to achieve baseline separation between the Rosuvastatin peak and the closely eluting anti-isomer peak. scielo.brwisdomlib.org

Validation of the analytical method is performed according to ICH Q2(R1) guidelines and includes the evaluation of specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ). nih.gov For the anti-isomer, the LOQ must be at or below the reporting threshold. Studies have reported validated UPLC methods capable of quantifying the anti-isomer with an LOQ as low as 0.075 µg/mL. nih.gov The specificity is confirmed by demonstrating that the peak for anti-Rosuvastatin is free from interference from placebo components and other impurities. nih.gov

Table 2: Example of a Validated UPLC Method for Rosuvastatin and its anti-Isomer

Parameter Conditions / Results
Chromatographic System Ultra-Performance Liquid Chromatography (UPLC) with UV detection nih.gov
Column Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Gradient mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol nih.gov
Flow Rate 0.3 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detection Wavelength 240 nm nih.gov
Linearity (R²) > 0.999 for the anti-isomer wisdomlib.org
Accuracy (% Recovery) Typically within 98-102% eresearchco.com
Limit of Quantification (LOQ) 0.075 µg/mL for the anti-isomer nih.gov
Resolution (Rs) > 3.0 between Rosuvastatin and the anti-isomer researchgate.net

This table is a composite of typical values reported in the literature. wisdomlib.orgnih.goveresearchco.comresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name Other Names / Type
Rosuvastatin (3R, 5S)-Rosuvastatin, syn-Rosuvastatin, API
This compound (3RS, 5RS)-Rosuvastatin, Rosuvastatin Diastereomer
(3R, 5R)-Rosuvastatin anti-Rosuvastatin, Diastereomeric Impurity
(3S, 5S)-Rosuvastatin anti-Rosuvastatin, Diastereomeric Impurity
Rosuvastatin Calcium API Salt Form
tert-butyl rosuvastatin ester API Intermediate
9-methoxy-9-bora-bicyclo[3.3.1]nonane MeO-9-BBN, Stereoselective Reducing Agent
Acetonitrile Mobile Phase Component
Methanol Mobile Phase Component

Note: This Section Focuses Exclusively on Molecular and Biochemical Studies, Explicitly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects.

In Vitro Comparative Analysis of HMG-CoA Reductase Binding Affinity and Enzyme Inhibition

The primary pharmacological action of rosuvastatin (B1679574) is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govresearchgate.net The stereochemistry of the dihydroxyheptanoic acid side chain is paramount for this inhibitory activity. The clinically used and biologically active form of rosuvastatin is the (3R,5S)-enantiomer. waters.com Limited direct research on the biochemical properties of the individual diastereomers of rosuvastatin, including the rac-anti-Rosuvastatin mixture, is publicly available. However, principles of stereoselectivity in statin-enzyme interactions allow for well-grounded inferences.

Kinetic Studies of HMG-CoA Reductase Inhibition by this compound vs. (3R,5S)-Rosuvastatin

While specific kinetic data for this compound are not readily found in published literature, the inhibitory activity of statins is known to be highly stereospecific. The (3R,5S) configuration of the two hydroxyl groups on the heptanoic acid side chain is crucial for mimicking the stereochemistry of the mevaldyl-CoA tetrahedral intermediate that is formed by HMG-CoA reductase.

(3R,5S)-Rosuvastatin is a potent inhibitor of HMG-CoA reductase, with reported IC50 values in the low nanomolar range, making it one of the most potent statins. researchgate.net It is reasonable to infer that the anti-diastereomers, (3R,5R)-Rosuvastatin and (3S,5S)-Rosuvastatin, which would comprise the this compound mixture, would exhibit significantly lower or negligible inhibitory activity against HMG-CoA reductase. This is because the incorrect spatial arrangement of the hydroxyl and carboxyl groups would prevent optimal binding to the active site of the enzyme. Diastereomeric impurities are generally considered to diminish the biological activity of rosuvastatin formulations. google.com

Table 1: Comparative HMG-CoA Reductase Inhibition

Compound Stereochemistry Reported IC50 (nM) Potency
Rosuvastatin (3R,5S) 5.4 researchgate.net High
rac-anti-Rosuvastatin (3R,5R) and (3S,5S) Data not available (inferred to be significantly higher) Very Low / Negligible
Atorvastatin (3R,5R) 8.2 researchgate.net High
Simvastatin (active form) 11.2 researchgate.net High
Pravastatin (3R,5S) 44.1 researchgate.net Moderate
Fluvastatin (3R,5S) 27.6 researchgate.net Moderate
Cerivastatin (3R,5S) 10.0 researchgate.net High

This table is interactive. Click on the headers to sort.

Elucidation of Structure-Activity Relationships (SAR) for anti-Diastereomers and Their Molecular Target Interactions

The structure-activity relationship (SAR) for statins is well-established, particularly concerning the HMG-like moiety. The key pharmacophore is the dihydroxyheptanoic acid side chain, which must possess the (3R,5S) stereochemistry for optimal interaction with the HMG-CoA reductase active site. This specific arrangement allows for hydrogen bonding and electrostatic interactions that mimic the natural substrate, HMG-CoA, and the transition state of the reaction it undergoes.

For the anti-diastereomers of rosuvastatin, the altered stereochemistry at either the C3 or C5 position, or both, would disrupt these critical interactions. The incorrect spatial orientation of the hydroxyl groups would lead to steric hindrance and a loss of key hydrogen bonds within the enzyme's active site, resulting in a significantly reduced binding affinity and, consequently, a lack of inhibitory activity. While numerous QSAR studies have been performed for clinically used statins, systematic attempts regarding the off-target effects of their various isomers are less common. nih.gov

Investigation of In Vitro Interaction with Key Drug Transporters (e.g., OATP1B1, BCRP) and Metabolic Enzymes (e.g., CYP450)

The disposition of rosuvastatin is heavily influenced by drug transporters, particularly the organic anion transporting polypeptide 1B1 (OATP1B1) in the liver and the breast cancer resistance protein (BCRP) in the liver and intestine. nih.govnih.gov

Assessment of this compound as a Substrate or Inhibitor of Relevant Transport Proteins

(3R,5S)-Rosuvastatin is a known substrate for OATP1B1, OATP1B3, and BCRP. nih.govveritastk.co.jp These transporters play a crucial role in its hepatic uptake and biliary excretion. The stereoselectivity of these transporters concerning rosuvastatin isomers is an area of ongoing research. While direct studies on this compound are scarce, it is plausible that the transport of rosuvastatin diastereomers is also stereoselective. Any alteration in the three-dimensional structure of the molecule could affect its recognition and transport by these proteins. Without specific experimental data, it is difficult to definitively state whether the anti-diastereomers are substrates or inhibitors of OATP1B1 and BCRP.

Examination of Potential for Metabolism by Liver Enzymes Distinct from (3R,5S)-Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with the cytochrome P450 isoenzyme CYP2C9 being primarily responsible for the formation of its N-desmethyl metabolite. nih.govmedsafe.govt.nz There is minimal involvement of CYP3A4. droracle.ai One study investigating the effects of different optical isomers of rosuvastatin on the expression of drug-metabolizing P450s in human hepatocytes found that only the clinically used (3R,5S) form was active in inducing CYP2A6, CYP2B6, and CYP3A4. nih.govresearchgate.net This suggests a high degree of enantiospecificity in the interaction of rosuvastatin isomers with the CYP enzyme system. It is therefore unlikely that this compound would be a significant substrate for or inducer of these CYP enzymes.

Table 2: Summary of Transporter and Metabolic Interactions

Compound Interaction Transporter/Enzyme Finding
(3R,5S)-Rosuvastatin Substrate OATP1B1, OATP1B3, BCRP nih.gov Actively transported
rac-anti-Rosuvastatin Substrate/Inhibitor OATP1B1, BCRP Data not available
(3R,5S)-Rosuvastatin Metabolism CYP2C9 nih.gov Primary metabolic pathway
(3R,5S)-Rosuvastatin Metabolism CYP3A4 droracle.ai Minor metabolic pathway
rac-anti-Rosuvastatin Metabolism CYP Enzymes Inferred to be minimal
(3R,5S)-Rosuvastatin Induction CYP2A6, CYP2B6, CYP3A4 nih.gov Active inducer
Other Rosuvastatin Isomers Induction CYP2A6, CYP2B6, CYP3A4 nih.gov Not active inducers

This table is interactive. Click on the headers to sort.

Exploration of Other Potential In Vitro Molecular Targets or Biochemical Pathways (e.g., Rho/Rac GTPases)

Beyond their primary effect on HMG-CoA reductase, statins are known to exert "pleiotropic" effects by inhibiting the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification and function of small GTP-binding proteins, including those of the Rho and Rac families. nih.gov

The inhibition of Rho/Rac GTPase signaling is a downstream consequence of HMG-CoA reductase inhibition. By reducing the cellular pool of isoprenoids, statins prevent the prenylation of Rho and Rac proteins, which is necessary for their membrane localization and activation. This leads to various effects, including improvements in endothelial function and anti-inflammatory actions. nih.gov

Given that the this compound diastereomers are inferred to be poor inhibitors of HMG-CoA reductase, it is highly probable that they would not significantly impact the downstream mevalonate pathway. Consequently, they are not expected to have any meaningful effect on the isoprenylation and function of Rho/Rac GTPases. These pleiotropic effects are intrinsically linked to the primary pharmacological activity of the statin, which is largely absent in the anti-diastereomers.

Computational Chemistry and Molecular Modeling Studies of Rac Anti Rosuvastatin

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Conformation, Stability, and Solvation

Quantum mechanical and molecular dynamics simulations are powerful tools for investigating the behavior of molecules at an atomic level. These methods provide insights into the conformational preferences, energetic stability, and the influence of the surrounding environment on molecular structure and reactivity.

Prediction of Preferred Conformations and Energy Landscapes of rac-anti-Rosuvastatin Diastereomers

The three-dimensional structure of a drug molecule is a primary determinant of its biological activity. For flexible molecules like statins, understanding the accessible conformations and the energy barriers between them is crucial. The dihydroxyheptanoic acid side chain, common to all statins, and the orientation of the heterocyclic core can adopt various conformations.

Computational studies, often combining NMR spectroscopy with ab initio calculations, have explored the conformational dynamics of rosuvastatin (B1679574) analogues. These studies reveal that Z-isomeric analogues can exist as a pair of interconverting rotamers due to the rotation around single bonds, with defined Gibbs free energies and rotational energy barriers researchgate.net. The internal molecular mobility of rosuvastatin has been associated with the reorientational dynamics of its methyl and isopropyl groups, with energy barriers being dependent on the isomeric form (E/Z) researchgate.net.

Analysis of Solvent Effects on Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformation, stability, and reactivity of a drug molecule. Rosuvastatin is noted for its hydrophilic nature compared to other statins, which affects its pharmacokinetic properties nih.gov. Molecular dynamics simulations with explicit solvent models are essential for accurately capturing these interactions nih.gov.

Studies on the preferential solvation of rosuvastatin in binary solvent mixtures, such as PEG400 and water, have been conducted to understand the molecular interactions driving the dissolution process acs.org. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the drug and solvent molecules, which can stabilize certain conformations over others. For instance, the arrangement of water molecules around the polar dihydroxyheptanoic acid chain and the sulfonamide group is critical.

The reactivity of rosuvastatin, particularly its degradation to the lactone form, is also heavily influenced by the solvent. Kinetic studies have shown that the equilibrium between rosuvastatin and its lactone is controlled by the solvent matrix, with aprotic solvents favoring lactone formation and acidic aqueous solutions promoting the reverse reaction researchgate.net. MD simulations can complement these experimental findings by modeling the reaction pathway and calculating the free energy changes associated with the lactonization process in different solvents, providing a molecular-level explanation for the observed kinetics. The behavior of the different diastereomers in this compound within a solvent can be comparatively analyzed to see if stereochemistry influences solvation patterns and subsequent reactivity.

Molecular Docking Studies with HMG-CoA Reductase and Other Relevant Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding drug-receptor interactions and is widely used in drug discovery.

Prediction of Binding Modes, Interaction Energies, and Key Residue Interactions

The primary therapeutic target of rosuvastatin is the enzyme HMG-CoA reductase. Docking studies simulate the binding of rosuvastatin within the active site of this enzyme, providing critical information on how it competitively inhibits the natural substrate, HMG-CoA nih.gov.

These simulations have identified several key amino acid residues in the HMG-CoA reductase active site that form crucial interactions with statins. For rosuvastatin, important interactions include hydrogen bonds and van der Waals contacts. Conserved residues such as Arg590 and Asn658 are frequently observed to interact with various statins niscpr.res.in. The dihydroxyheptanoic acid portion of the statin mimics the HMG part of the natural substrate, forming a network of hydrogen bonds. The heterocyclic core of rosuvastatin engages in hydrophobic and polar interactions deeper within the binding pocket. The binding affinity is quantified by a docking score or an estimated binding energy, with more negative values indicating a more stable complex. For rosuvastatin, reported docking scores with HMG-CoA reductase have been in the range of -5.688 to -7.97 kcal/mol in various studies niscpr.res.inijrpp.com.

ParameterValueInteracting Residues (Example)
Binding Energy -7.97 kcal/molArg590, Asn658, Lys691, Ser684
Inhibition Constant (Ki) 1.44 nM
Intermolecular Energy -11.85 kcal/mol
This table presents example data synthesized from molecular docking studies of Rosuvastatin with HMG-CoA reductase. Actual values can vary based on the specific software and parameters used. niscpr.res.inijrpp.com

Beyond HMG-CoA reductase, statins are known to interact with other proteins, contributing to their pleiotropic effects. For example, studies have shown that rosuvastatin isomers can enantiospecifically activate the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes nih.govplos.orgendocrine-abstracts.org. Docking these isomers into the ligand-binding domain of PXR can help explain these differential effects at a molecular level.

Comparative Docking Analysis of this compound vs. (3R,5S)-Rosuvastatin

Stereoselectivity is a cornerstone of pharmacology nih.gov. The comparison between the binding of the components of this compound—(3R,5S) and (3S,5R)—to HMG-CoA reductase is essential for understanding the drug's efficacy. Since the (3R,5S) form is the active drug, this comparison effectively analyzes the contribution of the (3S,5R) diastereomer.

Comparative docking studies predict that the (3R,5S)-enantiomer achieves a much more favorable binding orientation and energy within the HMG-CoA reductase active site than the (3S,5R)-enantiomer. The key to this selectivity lies in the precise spatial arrangement of the 3- and 5-hydroxyl groups. In the active (3R,5S) form, these hydroxyl groups can form an optimal hydrogen bond network with specific residues in the enzyme's active site, perfectly mimicking the transition state of the natural substrate.

In contrast, when the (3S,5R)-diastereomer is docked, the inverted stereochemistry at the C3 position prevents it from forming these same critical interactions without introducing significant steric clashes or conformational strain. This leads to a less stable binding mode, a poorer docking score (less negative binding energy), and consequently, significantly lower inhibitory activity. While both diastereomers are part of the "anti" family, the absolute configuration is paramount for effective binding and inhibition. This computational prediction aligns with experimental findings that the pharmacological activity of statins resides almost exclusively in the (3R,5S)-isomer.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for Isomeric Selectivity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For HMG-CoA reductase inhibitors, a well-defined pharmacophore has been established through both ligand-based and structure-based methods researchgate.netnih.gov.

A typical pharmacophore model for a statin includes:

Two hydrogen bond acceptors.

One hydrogen bond donor.

One hydrophobic interaction feature.

A negative ionizable feature (from the carboxylic acid).

These features correspond to the key functional groups of the statin molecule: the carboxylate group, the hydroxyl groups, and the hydrophobic heterocyclic ring system. When the structures of the (3R,5S) and (3S,5R) diastereomers are mapped onto this pharmacophore model, the difference in their activity becomes apparent.

The (3R,5S)-isomer can align all its critical features perfectly with the pharmacophore model, allowing for optimal interaction with the receptor. However, due to the different spatial position of the 3-hydroxyl group in the (3S,5R)-isomer, it cannot simultaneously match all the pharmacophoric points. This mismatch explains its inability to bind effectively to the enzyme and demonstrates how pharmacophore models can be powerful tools for understanding and predicting isomeric selectivity. These models serve as essential filters in ligand-based drug design, helping to screen large virtual libraries for molecules with the correct stereochemical and electronic features for potent HMG-CoA reductase inhibition and guiding the synthesis of new, selective inhibitors nih.gov.

Future Research Directions and Methodological Advancements

Development of Innovative Stereoselective Synthetic Methodologies for Accessing Statin Diastereomers

The synthesis of rosuvastatin (B1679574), a complex chiral molecule with two stereogenic centers, inherently risks the formation of undesired diastereomers, including the anti-isomers. google.comgoogle.com Future research is increasingly focused on developing highly stereoselective synthetic routes to minimize or eliminate these impurities from the outset.

One promising avenue is the use of biocatalysis. mdpi.com Enzyme-catalyzed reactions, known for their high stereoselectivity, offer a greener and more efficient alternative to traditional chemical methods. mdpi.comresearchgate.net For instance, deoxyribose-5-phosphate aldolase (DERA) has been utilized in a one-pot tandem aldol reaction to create key chiral intermediates for statins with high enantiomeric and diastereomeric excess. nih.govnih.gov This approach significantly improves volumetric productivity and reduces catalyst loading. nih.gov Further exploration of novel enzymes and the optimization of reaction conditions could lead to even more efficient and selective syntheses. mdpi.comnih.gov

Chemical strategies are also advancing. The Julia-Kocienski olefination and Wittig reactions have been employed to construct the rosuvastatin molecule with high stereochemical purity. researchgate.netresearchgate.net Asymmetric synthesis starting from an α,β-unsaturated aldehyde precursor has also shown promise, yielding rosuvastatin with a high syn:anti ratio. researchgate.netresearchgate.net Future work in this area will likely involve the design of new chiral catalysts and reagents that can control the stereochemistry of key bond-forming reactions with even greater precision. The development of methods that avoid cryogenic conditions and metal catalysis is also a key goal for creating more industrially viable and environmentally friendly processes. researchgate.net

Key Synthetic Strategies for Stereocontrol in Rosuvastatin Synthesis:

MethodKey FeaturesOutcome
Biocatalysis (DERA) One-pot tandem aldol reaction. nih.govHigh enantiomeric (>99.9%) and diastereomeric (96.6%) excess. nih.gov
Asymmetric Aldol Condensation Ti-catalyzed aldol condensation followed by syn-selective reduction. researchgate.net>99:1 syn:anti ratio and >99% enantiomeric excess. researchgate.netresearchgate.net
Julia-Kocienski Olefination Stereoselective olefination of a lactonized statin side-chain precursor. researchgate.netHigh E/Z selectivity and good yields. researchgate.net
Wittig Reaction Coupling of a phosphonium salt with a chiral aldehyde. researchgate.netProvides access to stereochemically pure rosuvastatin. researchgate.net

Advancements in Analytical Techniques for Ultra-Trace Detection and Chiral Purity Assessment in Complex Matrices

The accurate detection and quantification of minute levels of diastereomeric impurities like rac-anti-Rosuvastatin are critical for ensuring the quality and safety of the final drug product. Current methods, such as reverse-phase High-Performance Liquid Chromatography (HPLC), can detect these impurities. google.comgoogle.com However, the drive for greater sensitivity and efficiency is pushing the boundaries of analytical chemistry.

Future advancements will likely focus on the development of more sophisticated chiral stationary phases (CSPs) for HPLC and Ultra-Performance Liquid Chromatography (UPLC). ijpda.orgnih.govmdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown significant promise in resolving rosuvastatin enantiomers and diastereomers. ijpda.orgmdpi.com The development of new CSPs with enhanced selectivity will enable the separation of even closely related isomers. mdpi.com

Convergence chromatography (UPC²), which utilizes compressed carbon dioxide as the mobile phase, offers a powerful alternative to traditional liquid chromatography. waters.com This technique can provide faster analysis times and improved resolution for chiral separations. waters.com Coupling these advanced separation techniques with mass spectrometry (MS) allows for simultaneous identification and confirmation of impurities, even at ultra-trace levels. waters.com

The development of stability-indicating methods that can quantify enantiomeric impurities in the presence of degradation products is also a crucial area of research. nih.govresearchgate.net This ensures that the analytical method is robust and can be applied throughout the drug development and manufacturing process.

Emerging Analytical Techniques for Chiral Purity Assessment:

TechniqueKey Advantages
UPLC with Advanced CSPs Higher resolution, sensitivity, and faster analysis times. mdpi.com
Convergence Chromatography (UPC²) Rapid analysis, increased selectivity, and compatibility with MS. waters.com
LC-MS/TOF High-resolution mass spectrometry for accurate mass measurement and structural elucidation of impurities. researchgate.net
LC-NMR Direct structural information of separated impurities. researchgate.net

Integration of In Silico Prediction Tools for Diastereomer Formation and Biological Relevance

Computational modeling is becoming an indispensable tool in modern drug discovery and development. numberanalytics.com In silico methods can be used to predict the formation of diastereomers during synthesis and to evaluate their potential biological relevance, thereby guiding experimental work and reducing the need for extensive laboratory screening. google.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different rosuvastatin isomers with their biological activity, such as their ability to inhibit HMG-CoA reductase. mdpi.com These models can help to identify which diastereomers are likely to have undesirable biological effects. google.com

Molecular docking simulations can provide insights into how different diastereomers interact with the active site of HMG-CoA reductase. researchgate.net By comparing the binding energies and conformations of the desired (3R, 5S)-isomer with those of its diastereomers, researchers can predict which isomers are likely to be potent inhibitors of the enzyme. google.com

Furthermore, in silico tools can be used to predict the degradation pathways of rosuvastatin and its isomers, helping to identify potential impurities that may form under various stress conditions. researchgate.netacs.org This information is invaluable for developing stable formulations and for designing appropriate analytical methods.

Deeper Mechanistic Understanding of Diastereomeric Recognition and Interaction at the Molecular and Cellular Levels

While the primary therapeutic action of rosuvastatin is the inhibition of HMG-CoA reductase, its various diastereomers may interact differently with other biological targets, leading to varied pharmacological and toxicological profiles. numberanalytics.comresearchgate.net Future research will delve deeper into understanding these differential interactions at both the molecular and cellular levels.

Studies have shown that statin isomers can enantiospecifically activate nuclear receptors like the pregnane X receptor (PXR), which regulates the expression of drug-metabolizing enzymes. nih.govendocrine-abstracts.org The (3S, 5S)-isomer of rosuvastatin has been observed to increase the transcriptional activity of the aryl hydrocarbon receptor (AhR). nih.gov Investigating how this compound and other diastereomers interact with these and other receptors will be crucial for a comprehensive understanding of their biological effects.

At the cellular level, research will likely focus on the differential effects of rosuvastatin diastereomers on various cellular processes. For example, rosuvastatin has been shown to modulate the activity of small GTP-binding proteins like Rac1, which are involved in a variety of cellular functions, including inflammation and cell signaling. nih.govahajournals.org Exploring whether this compound has similar or distinct effects on these pathways could reveal novel biological activities.

Exploration of Novel Biochemical Probes and Assays Utilizing this compound for Target Validation Studies

The unique stereochemistry of this compound can be leveraged to design novel biochemical probes for studying biological systems. By labeling this diastereomer with fluorescent tags or other reporter molecules, researchers can create tools to investigate its interactions with specific proteins and cellular components.

These probes could be used in high-throughput screening assays to identify novel binding partners for rosuvastatin and its isomers. This could lead to the discovery of new therapeutic targets and a better understanding of the off-target effects of statins.

Furthermore, this compound itself could be used in competitive binding assays to validate new drug candidates that target HMG-CoA reductase or other related pathways. By comparing the ability of a new compound to displace this compound from its binding site with its ability to displace the therapeutically active isomer, researchers can gain valuable information about its selectivity and potential for off-target effects.

Q & A

Q. How do FDA and EMA guidelines influence preclinical-to-clinical translation of this compound?

  • Methodology : Align toxicology studies with ICH S7A/S7B guidelines. Include safety pharmacology endpoints (e.g., QTc prolongation risk) and dose-ranging studies in multiple species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.